

Development of (S)-Auraptenol as a potential therapeutic agent

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Compound of Interest

Compound Name: (S)-Auraptenol

Cat. No.: B1253508

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Application Notes & Protocols: (S)-Auraptenol

Introduction

(S)-Auraptenol is a naturally occurring coumarin, a class of organic compounds found in various plants.[1][2] It has been isolated from sources such as Angelicae Dahuricae Radix and the leaves of Murraya paniculata.[3][4] Emerging research has highlighted its potential as a therapeutic agent, with demonstrated bioactivities including anticancer and antidepressant-like effects.[3][5] These properties are attributed to its interaction with key cellular signaling pathways, making it a compound of significant interest for further investigation and drug development. This document provides an overview of its biological activities, quantitative data, and detailed protocols for its evaluation.

Physicochemical Properties

(S)-Auraptenol is characterized by the following properties:

Property	Value	Source
IUPAC Name	8-[(2S)-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one	[2]
Molecular Formula	C ₁₅ H ₁₆ O ₄	[2][6]
Molecular Weight	260.28 g/mol	[2]
CAS Number	1221-43-8	[2][6]
Compound Type	Coumarin	[1][2][6]

Therapeutic Potential and Biological Activity

(S)-Auraptanol has shown promise in two primary therapeutic areas: oncology and neuroscience.

Anticancer Activity in Prostate Cancer

(S)-Auraptanol exhibits significant antiproliferative effects against drug-resistant human prostate carcinoma cells (LNCaP).[5] Its mechanism of action involves the induction of programmed cell death (apoptosis), stimulation of reactive oxygen species (ROS) production, and modulation of the JNK/p38 MAPK signaling pathway.[5]

Quantitative Data: In Vitro Cytotoxicity

Cell Line	Cell Type	IC ₅₀ Value
LNCaP	Human Prostate Carcinoma	25 µM[5]
PNT2	Normal Prostate Epithelial	100 µM[5]

The data indicates a four-fold selectivity for cancer cells over normal cells, suggesting a favorable therapeutic window.

Signaling Pathway: Apoptosis Induction in Prostate Cancer

(S)-Auraptanol treatment leads to a dose-dependent increase in intracellular ROS.[5] This oxidative stress triggers the apoptotic cascade by increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[5] Concurrently, it blocks the JNK/p38 MAPK signaling pathway, contributing to cell death.[5]

(S)-Auraptanol's proposed anticancer signaling pathway.

Antidepressant-like Effects

(S)-Auraptanol has demonstrated antidepressant-like efficacy in mouse models of depression, specifically the forced swimming test and tail suspension test.[3] The effects are observed at low doses and are not associated with changes in locomotor activity.[3]

Quantitative Data: In Vivo Efficacy

Animal Model	Test	Effective Dose Range
Mice	Forced Swim Test	0.05 - 0.4 mg/kg[3]
Mice	Tail Suspension Test	0.05 - 0.4 mg/kg[3]

Mechanism of Action: Neurological Pathway

The antidepressant-like effects of **(S)-Auraptanol** are significantly reversed by the administration of a selective serotonin 5-HT_{1A} receptor antagonist (WAY100635).[3] This suggests that its mechanism is mediated, at least in part, through the serotonergic system, specifically by acting on the 5-HT_{1A} receptor.[3]

Proposed mechanism for (S)-Auraptanol's antidepressant effect.

Experimental Protocols

The following protocols are based on methodologies reported in the evaluation of **(S)-Auraptanol**. [5]

General Experimental Workflow

The diagram below outlines a typical workflow for the in vitro evaluation of **(S)-Auraptanol's** anticancer properties.

Workflow for in vitro anticancer evaluation of (S)-Auraptanol.

Protocol 3.1: Cell Viability (CCK8 Assay)

Objective: To determine the cytotoxic effect of **(S)-Auraptanol** on cancer and normal cells.

- Cell Seeding: Seed cells (e.g., LNCaP) in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours.
- Treatment: Replace the medium with fresh medium containing various concentrations of **(S)-Auraptanol** (e.g., 0, 5, 10, 25, 50, 100 μ M). Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
- Reagent Addition: Add 10 μ L of Cell Counting Kit-8 (CCK8) solution to each well.
- Final Incubation: Incubate for another 2-4 hours.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.

Protocol 3.2: Apoptosis Detection (Acridine Orange/Ethidium Bromide Staining)

Objective: To qualitatively assess apoptosis induction by visualizing cell morphology.

- Cell Culture: Grow cells on coverslips in a 6-well plate and treat with **(S)-Auraptanol** (e.g., 25 μ M) for 48 hours.
- Staining: Wash cells with Phosphate-Buffered Saline (PBS). Add 20 μ L of Acridine Orange/Ethidium Bromide (AO/EB) staining solution (100 μ g/mL of each) to the cells.
- Incubation: Incubate for 5 minutes at room temperature in the dark.
- Visualization: Immediately visualize the cells under a fluorescence microscope.
 - Live cells: Uniform green nucleus.

- Early apoptotic cells: Bright green nucleus with chromatin condensation.
- Late apoptotic cells: Orange-red nucleus with fragmented chromatin.
- Necrotic cells: Uniform orange-red nucleus.

Protocol 3.3: Apoptosis Quantification (Annexin V-FITC/PI Assay)

Objective: To quantify the percentage of apoptotic and necrotic cells.

- Cell Culture & Treatment: Seed cells in a 6-well plate and treat with **(S)-Auraptanol** for 48 hours.
- Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Staining: Transfer 100 μ L of the cell suspension to a new tube. Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI).
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μ L of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 3.4: Western Blot Analysis

Objective: To measure the expression levels of key proteins in the MAPK and apoptosis pathways.

- Protein Extraction: Treat cells with **(S)-Auraptanol**, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Quantification: Determine protein concentration using a BCA protein assay.

- Electrophoresis: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p-JNK, anti-p-p38, anti-β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Densitometry: Quantify band intensity using imaging software and normalize to a loading control (e.g., β-actin).

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